Cas no 1249778-54-8 (methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate)

Methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound featuring a triazole moiety and an ester functional group. Its structure combines a propanoate backbone with an isopropylamino substituent and a 1,2,4-triazole ring, making it a versatile intermediate in pharmaceutical and agrochemical applications. The triazole group enhances its potential as a bioactive molecule, particularly in antifungal and antimicrobial formulations. The ester group improves solubility and reactivity, facilitating further chemical modifications. This compound is valued for its stability and compatibility with various synthetic pathways, making it useful in the development of specialized active ingredients. Proper handling and storage are recommended to maintain its integrity.
methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate structure
1249778-54-8 structure
Product Name:methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate
CAS No:1249778-54-8
MF:C9H16N4O2
MW:212.248941421509
CID:5959166
PubChem ID:61924987
Update Time:2025-06-08

methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate
    • methyl 2-[(propan-2-yl)amino]-3-(1H-1,2,4-triazol-1-yl)propanoate
    • AKOS011198921
    • EN300-1123130
    • 1249778-54-8
    • Inchi: 1S/C9H16N4O2/c1-7(2)12-8(9(14)15-3)4-13-6-10-5-11-13/h5-8,12H,4H2,1-3H3
    • InChI Key: LVZFOUOIDUQGIV-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CN1C=NC=N1)NC(C)C)=O

Computed Properties

  • Exact Mass: 212.12732577g/mol
  • Monoisotopic Mass: 212.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 69Ų

methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate Pricemore >>

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Additional information on methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate

Methyl 2-(Propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS No. 1249778-54-8): An Overview

Methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS No. 1249778-54-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Methyl Isonicotinoyl Hydrazide (MIH), is a derivative of isonicotinoyl hydrazide and possesses unique structural and functional properties that make it a valuable candidate for various applications.

The chemical structure of methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate consists of a methyl ester group, an isopropylamino moiety, and a 1H-1,2,4-triazole ring. These functional groups contribute to the compound's stability and reactivity, making it suitable for use in a wide range of chemical reactions and biological assays.

Recent studies have highlighted the potential of methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant antifungal and antibacterial properties. The presence of the triazole ring is particularly noteworthy, as it is known to enhance the bioavailability and efficacy of many pharmaceutical compounds.

In addition to its antimicrobial activities, methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-yl)propanoate involves several well-established chemical reactions. One common method involves the reaction of isonicotinoyl hydrazide with an appropriate aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then treated with a methylating agent to form the final product. This synthetic route is highly efficient and can be easily scaled up for industrial production.

From a pharmacological perspective, methyl 2-(propan-2-yl)amino-3-(1H-1,2,4-triazol-1-y l)propanoate has been shown to have good oral bioavailability and low toxicity. Preclinical studies have demonstrated that this compound is well-tolerated by animals at high doses, suggesting that it may have a favorable safety profile in humans. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, methyl 2-(propan -2 - y l)a m i n o - 3 -( 1 H - 1 , 2 , 4 - t r i a z o l - 1 - y l ) p r o p a n o a t e (CAS No. 1249778 -54 -8 ) represents an exciting area of research in medicinal chemistry and pharmaceutical science. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of new therapeutic agents. Ongoing research continues to uncover new applications and potential uses for this versatile compound.

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